molecular formula C6H6N4 B13094001 Pyrrolo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-26-1

Pyrrolo[2,1-c][1,2,4]triazin-3-amine

Cat. No.: B13094001
CAS No.: 253878-26-1
M. Wt: 134.14 g/mol
InChI Key: MADHZOVCBBERDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine derivatives followed by cyclization can yield the desired compound. Another method involves the use of triazine intermediates, which can be cyclized to form the this compound structure .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are essential to minimize by-products and optimize the overall yield .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pyrrolo[2,1-c][1,2,4]triazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

1. Overview of this compound

This compound is part of a larger family of triazine derivatives known for their pharmacological properties. These compounds exhibit a range of biological activities including anticancer, anti-inflammatory, and enzyme inhibition effects.

2. Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution and cyclization reactions. Various methodologies have been reported:

  • Nucleophile-Induced Rearrangement : This method allows for the formation of pyrrolo[2,1-c][1,2,4]triazin derivatives through the rearrangement of precursor compounds under mild conditions .
  • Intramolecular Cyclization : This approach is used to create the triazine ring structure by cyclizing substituted pyrroles with appropriate reagents .

3.1 Anticancer Activity

Pyrrolo[2,1-c][1,2,4]triazin derivatives have shown promising anticancer properties. For example:

  • Inhibition of Kinases : Compounds containing this scaffold have been identified as inhibitors of various kinases such as VEGFR-2 and EGFR. Notably, derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.023 µM against VEGFR-2) .
  • Cell Line Studies : In vitro studies on different cancer cell lines revealed that certain derivatives induced apoptosis at low micromolar concentrations. For instance, specific derivatives exhibited IC50 values as low as 4.9 µM against pancreatic cancer cells .

3.2 Enzyme Inhibition

Research indicates that pyrrolo[2,1-c][1,2,4]triazin derivatives can selectively inhibit key enzymes involved in cancer metabolism:

  • PDK Inhibition : Certain compounds effectively inhibited PDK1 and PDK4 isoforms at concentrations around 1.5 µM. This selective inhibition suggests potential therapeutic applications in metabolic reprogramming in cancer cells .

The mechanisms underlying the biological activities of pyrrolo[2,1-c][1,2,4]triazin derivatives include:

  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by increasing caspase activity and modulating key proteins involved in apoptosis such as p53 and Bax .
  • Autophagy Activation : Some derivatives also promote autophagy through mechanisms involving mTOR inhibition and increased formation of autophagosomes .

5. Case Studies

Several studies highlight the efficacy of pyrrolo[2,1-c][1,2,4]triazin derivatives:

CompoundTargetIC50 (µM)Cancer Type
5iPDK10.5Pancreatic
5kPDK40.8Breast
6jVEGFR-20.023Colorectal

These findings illustrate the compound's potential as a lead structure for developing novel anticancer agents.

6. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research is likely to uncover further insights into its mechanisms of action and broaden its utility in treating various diseases.

Properties

CAS No.

253878-26-1

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrrolo[2,1-c][1,2,4]triazin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2

InChI Key

MADHZOVCBBERDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=NC2=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.